Lauroyl arginine

Descripción general

Descripción

Lauroyl arginine, also known as N-alpha-lauroyl-L-arginine, is a derivative of the amino acid arginine and lauric acid. It is a cationic surfactant with notable antimicrobial properties, making it useful in various applications, particularly in the food and cosmetic industries. This compound is recognized for its low toxicity and high biodegradability, which contribute to its appeal as a preservative and antimicrobial agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lauroyl arginine is synthesized through the esterification of arginine with ethanol, followed by a reaction with lauroyl chloride. The process involves the following steps:

Esterification: Arginine is esterified with ethanol to form ethyl arginate.

Acylation: The ethyl arginate is then reacted with lauroyl chloride to produce ethyl lauroyl arginate.

Purification: The resultant product is purified and recovered as a hydrochloride salt, yielding a white solid product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Análisis De Reacciones Químicas

Hydrolysis of Ethyl Lauroyl Arginate (LAE) to Lauroyl Arginine (LAS)

LAE undergoes hydrolysis via two primary pathways, producing LAS as a key intermediate:

-

Pathway 1 : Cleavage of the ester bond in LAE yields LAS and ethanol.

-

Pathway 2 : Hydrolysis of the amide bond generates dodecanoic acid (lauric acid) and L-arginine ethyl ester (non-surface-active).

Base-catalyzed hydrolysis is thermodynamically favorable for LAS formation, with a free energy change (ΔG) of −24.2 kcal/mol, compared to acid-catalyzed pathways (ΔG = 4.4 kcal/mol) . Hydrolysis rates increase at water/air interfaces or micellar surfaces due to localized hydroxyl ion enrichment .

Base-Catalyzed vs. Acid-Catalyzed Hydrolysis Pathways

Density Functional Theory (DFT) computations reveal significant differences in reaction energetics:

| Hydrolysis Pathway | Base-Catalyzed ΔG (kcal/mol) | Acid-Catalyzed ΔG (kcal/mol) |

|---|---|---|

| LAE → LAS + ethanol | −24.2 | 4.4 |

| LAE → dodecanoate + ester | −15.6 | 9.0 |

Base-catalyzed hydrolysis is irreversible under standard conditions (298 K, 1 atm), while acid-catalyzed pathways are less favorable . The formation of LAS dominates in alkaline environments, such as gastrointestinal conditions .

Metabolic Degradation of this compound

In biological systems, LAS undergoes further hydrolysis and metabolic processing:

Key Findings from In Vivo Studies :

-

50% of orally administered LAE in rats was absorbed and retained in tissues, with rapid conversion to LAS .

-

LAS hydrolysis to arginine occurs within 4.5 hours post-administration, followed by slow conversion to ornithine .

Surface Activity and Heterodimer Formation

LAS exhibits unique surfactant properties due to its ability to form heterodimers:

-

Heterodimer Stability : Molecular dynamics simulations show that LAS forms stable electrostatic complexes with dodecanoate anions or LAE, enhancing surface activity .

-

Critical Micelle Concentration (CMC) :

Mechanism :

-

LAE-LAS heterodimers stabilize at interfaces via hydrogen bonding and electrostatic interactions, reducing surface tension more effectively than indi

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Food Preservation

Lauroyl arginine demonstrates significant antimicrobial activity, making it a valuable preservative in food products. A study evaluated its effectiveness in various application forms (aqueous solutions, oil-in-water emulsions, and solid lipid particles) against common pathogens such as Listeria innocua and Escherichia coli in meat products. The results indicated that this compound was most effective when applied as an aqueous solution, with total inhibition of certain bacteria achieved at specific concentrations. However, its efficacy decreased when used in emulsions or solid lipid forms due to altered molecular interactions and mass transport processes .

Table 1: Antimicrobial Efficacy of this compound in Food Products

| Application Form | Concentration (μg/g) | Pathogen Inhibition |

|---|---|---|

| Aqueous Solution | 2000-2500 | L. curvatus, L. innocua |

| Oil-in-Water Emulsion | - | Reduced efficacy |

| Solid Lipid Particles | - | Reduced efficacy |

Oral Health Applications

In the realm of oral health, this compound has been incorporated into mouthrinses due to its ability to inhibit plaque formation and reduce gingivitis. A randomized trial involving a mouthrinse containing 0.15% this compound showed statistically significant reductions in plaque and gingivitis scores compared to a control group over a four-week period. Importantly, no adverse effects on oral microflora were observed, highlighting its safety for use in dental care products .

Table 2: Clinical Trial Results on this compound Mouthrinse

| Endpoint | Week 2 Reduction (%) | Week 4 Reduction (%) |

|---|---|---|

| Plaque Score | 29.1 | 42.6 |

| Gingivitis Score | 4.8 | 10.7 |

| Bleeding Index Score | 36.3 | 50.9 |

Safety Evaluations

The safety of ethyl lauroyl arginate as a food additive has been rigorously evaluated by the European Food Safety Authority (EFSA). The acceptable daily intake (ADI) was established at 0.5 mg/kg body weight based on extensive toxicological studies conducted on various animal models. These studies indicated no carcinogenic potential but noted some hematological changes that warranted monitoring .

Potential in Antiviral Applications

Recent research has explored the potential use of this compound in antiviral formulations, particularly against SARS-CoV-2 variants. A study indicated that formulations containing ethyl this compound hydrochloride significantly reduced the replication efficiency of the virus, suggesting promising applications in respiratory health products .

Conclusion and Future Directions

This compound's multifaceted applications across food preservation, oral health, and potential antiviral treatments underscore its significance as a versatile compound in scientific research and product development. Ongoing studies are crucial to further elucidate its mechanisms of action and to explore additional applications in biomedicine and beyond.

Mecanismo De Acción

Lauroyl arginine exerts its effects primarily through its cationic nature, which allows it to interact with the negatively charged cell membranes of microorganisms. This interaction disrupts the membrane integrity, leading to cell lysis and death . The compound is rapidly metabolized to N-alpha-lauroyl-L-arginine and then to arginine, which is further metabolized to ornithine via the urea and citric acid cycles .

Comparación Con Compuestos Similares

Lauroyl arginine is unique among similar compounds due to its combination of low toxicity, high biodegradability, and broad-spectrum antimicrobial activity. Similar compounds include:

N-lauroyl arginine N-alkyl amide hydrochloride series: These compounds also exhibit antimicrobial properties but may differ in their specific applications and efficacy.

Zinc pyrithione and piroctone olamine: These are used in similar applications but have different chemical structures and mechanisms of action.

Actividad Biológica

Lauroyl arginine, specifically in its ethyl form (ethyl lauroyl arginate), has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different microorganisms, and safety profiles.

Overview of this compound

This compound is a synthetic compound derived from lauric acid and the amino acid arginine. It is often utilized in food preservation and cosmetic formulations due to its surfactant properties and potential antimicrobial effects. Ethyl lauroyl arginate (ELA) is the most studied derivative, known for its low toxicity and broad-spectrum antimicrobial activity.

Antimicrobial Activity

Mechanism of Action

This compound exhibits antimicrobial properties primarily through its ability to disrupt microbial cell membranes. The compound can interfere with the integrity of bacterial membranes, leading to cell lysis. Studies have shown that it can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with infections, by generating iron-limiting conditions that are unfavorable for biofilm development .

Efficacy Against Microorganisms

The antimicrobial effectiveness of this compound varies with the type of microorganism and the formulation used. Below is a summary of key findings regarding its Minimum Inhibitory Concentrations (MICs) against various pathogens:

Case Studies

- Biofilm Inhibition : A study demonstrated that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa at sub-growth inhibitory concentrations. The compound activated iron acquisition genes while down-regulating iron storage genes, indicating a shift in metabolic processes that hinder biofilm development .

- Food Preservation : Research on the application forms of this compound indicated that its efficacy as a preservative can be influenced by the formulation used (e.g., aqueous solution vs. oil-in-water emulsion). In an oil-in-water emulsion, its antimicrobial effectiveness was significantly reduced compared to direct application, highlighting the importance of physicochemical properties in determining activity .

Safety Profile

The safety of ethyl lauroyl arginate has been extensively evaluated. Toxicological studies have established a No Observed Adverse Effect Level (NOAEL) of 47 mg/kg body weight per day for males and 56 mg/kg for females, with an Acceptable Daily Intake (ADI) set at 0.5 mg/kg body weight . Long-term studies have indicated low toxicity levels, although some hematological changes were observed without clear toxicological relevance .

Q & A

Basic Research Questions

Q. How is lauroyl arginine synthesized and characterized in experimental settings?

this compound is synthesized via acylation of L-arginine with lauroyl chloride under controlled conditions. Characterization typically involves Fourier transform infrared spectroscopy (FTIR) to confirm amide bond formation and nuclear magnetic resonance (NMR) to verify structural integrity . For purity assessment, United States Pharmacopeia (USP) standards are referenced, which specify acceptable ranges for arginine content (90–110% of labeled amount) .

Q. What methods are used to determine the critical micelle concentration (CMC) of this compound?

The CMC is measured using conductivity , pH , and turbidity techniques. For example, this compound exhibits a CMC of 2000 ppm in aqueous solutions, as demonstrated by abrupt changes in conductivity and turbidity curves at this concentration . Researchers should calibrate instruments rigorously and replicate measurements to minimize variability.

Q. Which analytical techniques ensure the purity and stability of this compound in laboratory studies?

High-performance liquid chromatography (HPLC) and fatty acid composition analysis (via gas chromatography) are critical for assessing purity. USP guidelines recommend identification tests for fatty acid composition and hydroxyl/saponification values, with detailed tables provided for specifications based on polyethylene glycol formulations .

Advanced Research Questions

Q. How does this compound’s molecular structure influence its efficacy in enhanced oil recovery (EOR)?

The surfactant’s amphiphilic structure reduces interfacial tension (IFT) and alters wettability in carbonate reservoirs. At its CMC (2000 ppm), this compound achieves an IFT reduction to <5 mN/m and a contact angle shift from 140° to 85°, facilitating ~11.9% additional oil recovery . Advanced studies should correlate molecular dynamics simulations with experimental IFT/contact angle data to elucidate structure-function relationships.

Q. What experimental design considerations are critical when comparing this compound with other amino-acid surfactants (e.g., lauroyl cysteine)?

Key factors include:

- Reservoir rock type : Carbonate vs. sandstone substrates affect surfactant adsorption and efficacy.

- Measurement consistency : Use identical techniques (e.g., pendant drop method for IFT) across surfactants.

- Environmental variables : Temperature, salinity, and pH must be controlled, as this compound’s CMC is sensitive to ionic strength .

Q. How can researchers reconcile contradictory data on surfactant performance across studies?

Contradictions often arise from differences in purity standards , experimental protocols , or substrate heterogeneity . For example, this compound’s CMC may vary if synthesized with trace impurities. To address this, researchers should:

- Adopt USP-grade reagents .

- Report detailed synthesis and characterization protocols .

- Use statistical tools (e.g., ANOVA) to quantify variability in IFT or contact angle measurements .

Q. What methodologies optimize this compound’s performance in complex reservoir environments?

Combinatorial approaches, such as blending this compound with polymers or nanoparticles, can enhance stability. Experimental designs should include:

- Phase behavior tests to identify optimal surfactant-polymer ratios.

- Core flooding experiments under reservoir conditions (e.g., 80°C, high salinity).

- Zeta potential measurements to assess electrostatic interactions between surfactant and rock surfaces .

Q. How can researchers ensure reproducibility in this compound synthesis and application studies?

Reproducibility requires:

- Detailed documentation of synthesis steps (e.g., molar ratios, reaction times).

- Standardized protocols for CMC determination and IFT measurement.

- Open sharing of raw data and statistical codes, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s EOR performance data?

- Regression analysis to model relationships between surfactant concentration and oil recovery.

- Principal component analysis (PCA) to identify dominant variables (e.g., IFT, contact angle) influencing recovery efficiency.

- Error propagation analysis to quantify uncertainty in CMC or IFT measurements .

Q. How do researchers distinguish between surfactant-driven mechanisms and confounding factors in EOR studies?

Controlled experiments with baseline measurements (e.g., brine-only flooding) are essential. Advanced techniques include:

- Tracer tests to differentiate surfactant adsorption from mechanical displacement.

- Microfluidic models to visualize pore-scale interactions in real time .

Propiedades

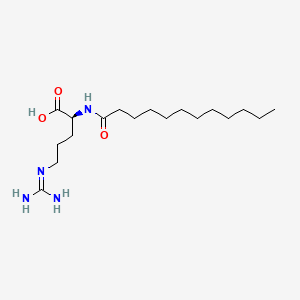

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJKNGLLPGBHHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195279 | |

| Record name | N2-(1-Oxododecyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42492-22-8 | |

| Record name | N-Lauroyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(1-Oxododecyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(1-oxododecyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65091WP61D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.